molecular formula C10H9NO4 B1272908 methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate CAS No. 202195-67-3

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No. B1272908
M. Wt: 207.18 g/mol
InChI Key: WPGYGHFVLMZWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846925B2

Procedure details

To a mixture of methyl-3-amino-4-hydroxybenzoate (105 g, 0.62 mol) and benzyltriethylammonium chloride (142 g, 0.62 mol) in dry CHCl3 (1.5 L) was added NaHCO3 (211 g, 2.5 mol) with stirring. The reaction mixture was cooled to −5° C., added chloroacetylchloride (85 g, 0.75 mol) in dry CHCl3 (350 mL) over a period of 1.5 h at the same temperature. The reaction mixture was then heated to 55° C. for 16 h. The solvent was removed under vacuum, added water (3 L) and filtered off the solid. The solid product was dried and recrystallised from ethanol to give methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-carboxylate (108 g, 83%).
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
142 g
Type
catalyst
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
211 g
Type
reactant
Reaction Step Two
Quantity
85 g
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([NH2:11])[CH:5]=1.C([O-])(O)=O.[Na+].Cl[CH2:19][C:20](Cl)=[O:21]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[CH:8][C:7]2[O:10][CH2:19][C:20](=[O:21])[NH:11][C:6]=2[CH:5]=1)=[O:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)O)N)=O
Name
Quantity
142 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
1.5 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
211 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
85 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 55° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
added water (3 L)
FILTRATION
Type
FILTRATION
Details
filtered off the solid
CUSTOM
Type
CUSTOM
Details
The solid product was dried
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=CC2=C(NC(CO2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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